molecular formula C6H5BrN2O4S B1378471 4-Bromo-3-nitrobenzenesulfonamide CAS No. 4750-20-3

4-Bromo-3-nitrobenzenesulfonamide

Cat. No.: B1378471
CAS No.: 4750-20-3
M. Wt: 281.09 g/mol
InChI Key: LRJQWKFWBDRBME-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzenesulfonamide (CAS: Refer to 3D-EAA75020 ) is a halogenated aromatic sulfonamide featuring a bromine atom at the 4-position and a nitro group at the 3-position of the benzene ring. This compound is widely utilized in organic synthesis, particularly as a building block for constructing complex molecular architectures . Its electron-withdrawing nitro group enhances electrophilic substitution reactivity, while the sulfonamide moiety offers versatility in forming hydrogen bonds or coordinating with metals, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

4-bromo-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJQWKFWBDRBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4750-20-3
Record name 4-bromo-3-nitrobenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-nitrobenzenesulfonamide typically involves the nitration of 4-bromobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then quenched, and the product is isolated through crystallization or other purification techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: Although less common, the sulfonamide group can be oxidized under specific conditions to form sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

    Reduction: 4-Bromo-3-aminobenzenesulfonamide.

    Oxidation: 4-Bromo-3-nitrobenzenesulfonic acid.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-3-nitrobenzenesulfonamide is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development include:

  • Antibiotics : It is used in the synthesis of sulfonamide antibiotics, which are effective against bacterial infections.
  • Anti-inflammatory Drugs : The compound serves as a precursor for the development of non-steroidal anti-inflammatory drugs (NSAIDs).
  • Cancer Research : Recent studies have explored its potential as a therapeutic agent in cancer treatment, focusing on its ability to inhibit specific enzymes involved in tumor growth.

Case Study: Synthesis of Sulfonamide Antibiotics

A notable study demonstrated the synthesis of a novel sulfonamide antibiotic using this compound as a key intermediate. The resultant compound exhibited significant antibacterial activity against resistant strains of bacteria.

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial processes:

  • Dyes and Pigments : It acts as a diazo component in the production of azo dyes, widely used in textiles for their vibrant colors.
  • Polymer Chemistry : The compound is involved in synthesizing polymers, particularly polyurethanes, where it serves as a catalyst to enhance curing processes.
  • Rubber Industry : In rubber manufacturing, it functions as an accelerator to improve the curing of rubber compounds, enhancing their durability and strength.

Data Table: Industrial Applications

ApplicationDescriptionBenefits
Dyes and PigmentsUsed as a diazo component for azo dyesBright colors, long-lasting
Polymer ChemistryCatalyst in polyurethane synthesisImproved curing efficiency
Rubber IndustryAccelerator in rubber curing processesEnhanced product durability

Research Applications

In research settings, this compound is employed for various analytical and synthetic purposes:

  • Analytical Chemistry : It is used as a reagent in chromatographic techniques for the analysis of complex mixtures.
  • Organic Synthesis : The compound serves as a building block for synthesizing other complex organic molecules.

Case Study: Chromatographic Analysis

A research project utilized this compound in High-Performance Liquid Chromatography (HPLC) to separate and quantify various organic compounds, demonstrating its effectiveness as an analytical reagent.

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The nitro group can undergo reduction within the biological system, leading to the formation of reactive intermediates that can inhibit enzyme activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with folate metabolism in bacteria, thereby exerting antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-3-nitrobenzenesulfonamide with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations at the 3-Position

4-Bromo-3-methylbenzenesulfonamide (CAS: 879487-75-9)
  • Structure : Methyl group replaces the nitro group at the 3-position.
  • Properties : The electron-donating methyl group reduces ring electrophilicity compared to the nitro-substituted analog. This increases stability in nucleophilic environments but diminishes reactivity in electrophilic substitutions.
  • Applications : Preferred in reactions requiring milder conditions, such as Suzuki couplings or amide formations .
4-Bromo-3-fluorobenzenesulfonamide
  • Structure : Fluorine replaces the nitro group.
  • Properties : Fluorine’s electronegativity introduces moderate electron-withdrawing effects, though weaker than nitro. Enhances metabolic stability in pharmaceuticals.
  • Applications : Used in radiopharmaceuticals and agrochemicals due to fluorine’s bioisosteric properties .
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide (CAS: 1020253-05-7)
  • Structure : Trifluoromethyl (-CF₃) and N-butyl groups replace nitro and hydrogen, respectively.
  • Properties : The -CF₃ group increases lipophilicity and steric bulk, improving membrane permeability in drug candidates.
  • Applications : Explored in kinase inhibitors and antimicrobial agents .
3-Amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide
  • Structure: Amino (-NH₂) and methyl groups replace nitro.
  • Properties: The amino group introduces nucleophilicity, enabling participation in diazotization or Schiff base formation.
  • Applications: Potential precursor for dyes or metal-chelating agents .

Functional Group Modifications on the Sulfonamide

4-Bromo-N-methylbenzenesulfonamide (CAS: 703-12-8)
  • Structure : N-methylation of the sulfonamide.
  • Properties : Reduced hydrogen-bonding capacity compared to the parent compound, altering solubility and receptor-binding profiles.
  • Applications : Used in polymer chemistry and as a corrosion inhibitor .
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide (CAS: 338794-54-0)
  • Structure : Complex N-substitution with a triazole-thioether chain.
  • Applications : Investigated for antitumor and antiviral activities due to its heterocyclic motif .

Data Table: Key Structural Analogs and Properties

Compound Name Substituents (Position) CAS Number Key Properties/Applications References
This compound -NO₂ (3), -Br (4) 3D-EAA75020 Electrophilic synthesis, metal ligands
4-Bromo-3-methylbenzenesulfonamide -CH₃ (3), -Br (4) 879487-75-9 Mild-condition organic synthesis
4-Bromo-3-fluorobenzenesulfonamide -F (3), -Br (4) Not Provided Radiopharmaceuticals, agrochemicals
4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide -CF₃ (3), -N-butyl 1020253-05-7 Lipophilic drug candidates
3-Amino-N-(4-bromophenyl)-4-methylbenzene-1-sulfonamide -NH₂ (3), -CH₃ (4) Not Provided Dye precursors, chelating agents

Biological Activity

4-Bromo-3-nitrobenzenesulfonamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C7H6BrN2O4S
  • Molecular Weight: 164.09 g/mol
  • CAS Number: 4750-20-3

This compound features a sulfonamide group attached to a brominated and nitro-substituted aromatic ring, which contributes to its biological properties.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism of action involves interference with bacterial enzyme systems, particularly those involved in folate synthesis, which is critical for bacterial growth and replication .

Antitumor Activity

Studies have demonstrated that this compound possesses antitumor properties by inducing apoptosis in cancer cells. In vitro experiments revealed that it can effectively reduce cell viability in several cancer cell lines, including breast and colon cancer cells. The compound's ability to trigger programmed cell death may be linked to its capacity to generate reactive oxygen species (ROS), leading to oxidative stress within the cells .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes, including carbonic anhydrases and sulfonamide-sensitive enzymes. This inhibition can disrupt metabolic pathways in both microbial and human cells, providing a basis for its use in biochemical research and potential therapeutic applications .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including the reaction of 4-bromo-3-nitrobenzenesulfonyl chloride with amines. This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting bacterial infections and cancer therapies .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in the Journal of Antibiotics evaluated the antimicrobial effectiveness of this compound against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent .
  • Cancer Cell Line Testing :
    • In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation (up to 70% at 50 µM concentration). The mechanism was attributed to apoptosis induced by ROS generation .

Summary Table of Biological Activities

Activity TypeEffectivenessRemarks
AntimicrobialEffective against E. coli, S. aureusMIC = 32 µg/mL
AntitumorInduces apoptosisSignificant reduction in cell viability
Enzyme InhibitionInhibits carbonic anhydrasesDisrupts metabolic pathways

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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